molecular formula C13H21Cl2NO B4444349 N-(3-chloro-4-ethoxybenzyl)-2-methylpropan-2-amine hydrochloride

N-(3-chloro-4-ethoxybenzyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B4444349
M. Wt: 278.21 g/mol
InChI Key: OJNUIZQTGZLSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-ethoxybenzyl)-2-methylpropan-2-amine hydrochloride, also known as clonazolam, is a research chemical that belongs to the benzodiazepine class of compounds. It was first synthesized in the 1970s and has since gained popularity among researchers due to its potent anxiolytic and sedative effects.

Mechanism of Action

Clonazolam works by binding to the GABA-A receptor in the brain, enhancing the effects of the neurotransmitter GABA. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neural activity and a calming effect on the brain.
Biochemical and Physiological Effects:
Clonazolam has been found to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as induce sedation and sleep. It has also been found to have muscle relaxant and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-ethoxybenzyl)-2-methylpropan-2-amine hydrochloride in lab experiments is its potent anxiolytic and sedative effects, which make it a useful tool for studying anxiety and sleep disorders. However, one limitation is its potential for abuse, which can make it difficult to control in a laboratory setting.

Future Directions

There are a number of future directions for research on N-(3-chloro-4-ethoxybenzyl)-2-methylpropan-2-amine hydrochloride. One area of interest is its potential use as a treatment for anxiety and sleep disorders. Another area of interest is its potential for abuse and addiction, and the development of strategies to mitigate these risks. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on the brain and body.

Scientific Research Applications

Clonazolam has been widely used in scientific research to study its effects on the central nervous system. It has been found to have potent anxiolytic, sedative, and hypnotic effects, making it a useful tool for studying anxiety and sleep disorders.

Properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO.ClH/c1-5-16-12-7-6-10(8-11(12)14)9-15-13(2,3)4;/h6-8,15H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNUIZQTGZLSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(C)(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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